7-Dehydrocholesterol 5,6-oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

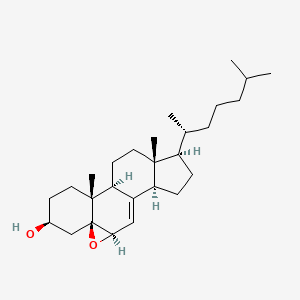

7-Dehydrocholesterol 5,6-oxide, also known as this compound, is a useful research compound. Its molecular formula is C27H44O2 and its molecular weight is 400.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Secosteroids [ST03] -> Vitamin D3 and derivatives [ST0302]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Enzyme Interaction

7-Dehydrocholesterol 5,6-oxide has been shown to covalently modify and inactivate the enzyme cholesterol oxide hydrolase in rat liver microsomes. This modification likely occurs at the enzyme's active site, indicating a mechanism-based inhibition that could have implications for cholesterol metabolism and related disorders .

Metabolic Pathways

Research indicates that 7-dehydrocholesterol can be metabolized into various oxysterols through enzymatic processes. These metabolites have distinct biological activities and can influence cellular functions, particularly in the context of neurogenesis and cellular differentiation .

Cancer Treatment

Novel derivatives of 7-dehydrocholesterol have been identified as potential therapeutic agents against various cancers. For instance, compounds derived from 7-dehydrocholesterol have demonstrated cytotoxic effects on cancer cell lines such as SKOV-3 (ovarian cancer) and ECC-1 (endometrial cancer). These compounds are thought to induce oxidative stress in cancer cells, leading to apoptosis .

Smith-Lemli-Opitz Syndrome

In the context of Smith-Lemli-Opitz syndrome (SLOS), which is characterized by a deficiency in cholesterol due to mutations in the enzyme responsible for converting 7-dehydrocholesterol to cholesterol, the accumulation of 7-dehydrocholesterol-derived oxysterols has been linked to neurogenic defects. These oxysterols can affect neuronal health by inducing cytotoxicity and altering gene expression .

Case Studies and Research Findings

特性

CAS番号 |

95841-71-7 |

|---|---|

分子式 |

C27H44O2 |

分子量 |

400.6 g/mol |

IUPAC名 |

(1S,2R,5S,7S,9R,12R,15R,16R)-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-10-en-5-ol |

InChI |

InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24-27(29-24)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h15,17-19,21-24,28H,6-14,16H2,1-5H3/t18-,19+,21-,22+,23+,24-,25-,26-,27-/m1/s1 |

InChIキー |

HQJPDAPYXZGRSF-RMXJHBPESA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC4C5(C3(CCC(C5)O)C)O4)C |

異性体SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=C[C@@H]4[C@]5([C@@]3(CC[C@@H](C5)O)C)O4)C |

正規SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC4C5(C3(CCC(C5)O)C)O4)C |

同義語 |

7-dehydrocholesterol 5,6-epoxide 7-dehydrocholesterol 5,6-oxide 7-DHCO |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。